Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
CAS No.: 31197-69-0
Cat. No.: VC20787964
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31197-69-0 |
|---|---|
| Molecular Formula | C16H22O3 |
| Molecular Weight | 262.34 g/mol |
| IUPAC Name | ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
| Standard InChI | InChI=1S/C16H22O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14,18H,2,4,7-8,11-12H2,1H3 |
| Standard InChI Key | OKSWMMZQZJBIKC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
| Canonical SMILES | CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Introduction
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, with the CAS number 31197-69-0, is an organic compound characterized by its unique molecular structure and significant applications in various fields, particularly in medicinal chemistry. This compound is a member of the ester family, derived from the reaction of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with ethanol.
Synthesis Methods
The synthesis of ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate typically involves the following methods:
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Esterification Reaction:
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The primary method involves reacting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete esterification.
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Industrial Production:
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Large-scale production may utilize continuous flow processes and optimized conditions for yield and purity.
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Chemical Reactions
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
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Oxidation: Converts the compound to corresponding ketones or carboxylic acids using oxidizing agents.
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Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
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Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid and ethanol.
Biological Activity and Applications
Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate exhibits several biological activities, making it a valuable compound in medicinal chemistry:
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Pharmacological Applications:
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Serves as a precursor for synthesizing therapeutic agents like oxybutynin, which treats overactive bladder conditions.
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Antioxidant Activity:
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Research indicates potential antioxidant properties, which are crucial for combating oxidative stress-related diseases.
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Anti-inflammatory Effects:
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Some derivatives may possess anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions.
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Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within biological systems, influencing cellular functions through enzyme or receptor modulation.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds highlights unique features and applications:
| Compound Name | Structure Feature | Unique Properties |
|---|---|---|
| Ethyl 2-Cyclohexyl-2-Hydroxy-2-Phenylacetate | Ethyl group | Precursor for oxybutynin |
| (R)-Isopropyl 2-Hydroxy-2-Phenylacetate | Isopropyl group | Reference standard in pharmaceutical research |
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